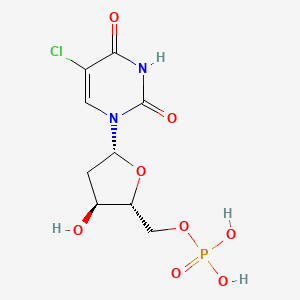
5-Chloro-2'-deoxyuridine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate): is a halogenated nucleoside analog. It is a derivative of deoxyuridine, where the hydrogen atom at the 5th position of the uracil ring is replaced by a chlorine atom, and the 5’ position of the deoxyribose sugar is phosphorylated. This compound is primarily used in scientific research to study DNA replication, repair, and recombination processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate) typically involves the halogenation of deoxyuridine. The process begins with the protection of the hydroxyl groups of deoxyuridine, followed by chlorination at the 5th position of the uracil ring. The final step involves the phosphorylation of the 5’ hydroxyl group of the deoxyribose sugar .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chemical synthesis using similar steps as described above, with optimization for yield and purity .
化学反応の分析
Types of Reactions:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles.
Phosphorylation: The 5’ hydroxyl group can be phosphorylated to form the dihydrogen phosphate ester.
Common Reagents and Conditions:
Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Phosphorylation: Phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Major Products:
5-Chloro-2’-deoxyuridine: Formed after chlorination.
5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate): Formed after phosphorylation.
科学的研究の応用
Chemistry:
Biology:
Medicine:
- Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with DNA synthesis .
Industry:
作用機序
Mechanism: 5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate) is incorporated into DNA in place of thymidine. This incorporation can lead to miscoding during DNA replication, resulting in mutations and potentially cell cycle arrest .
Molecular Targets and Pathways:
- Targets DNA polymerase during DNA synthesis.
- Interferes with the normal function of thymidine in DNA, leading to errors in DNA replication .
類似化合物との比較
5-Bromo-2’-deoxyuridine (BrdU): Another halogenated thymidine analog used in similar applications
5-Iodo-2’-deoxyuridine (IdU): Used for studying DNA replication and repair
5-Fluoro-2’-deoxyuridine (FdU): Known for its anticancer properties
Uniqueness: 5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate) is unique due to its specific halogenation and phosphorylation, which allows it to be used in a variety of DNA-related studies and potential therapeutic applications .
特性
CAS番号 |
64334-79-8 |
|---|---|
分子式 |
C9H12ClN2O8P |
分子量 |
342.63 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12ClN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChIキー |
RBQXEHDSKLSKLJ-RRKCRQDMSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)O)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide](/img/structure/B12925595.png)
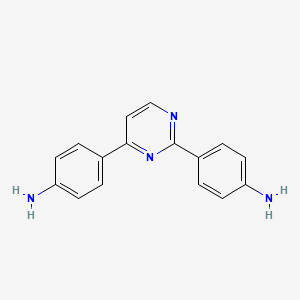
![3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12925605.png)
![[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12925623.png)
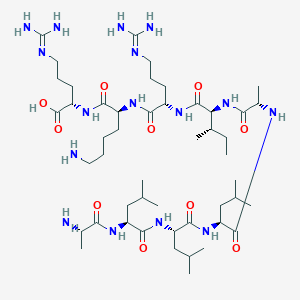
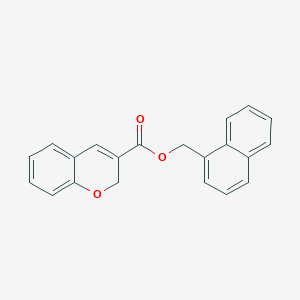

![5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12925638.png)

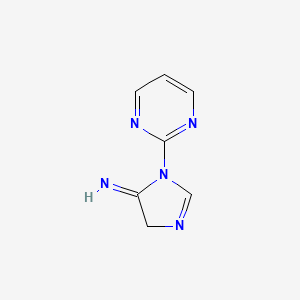
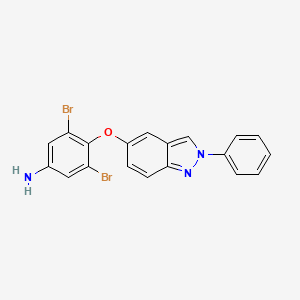
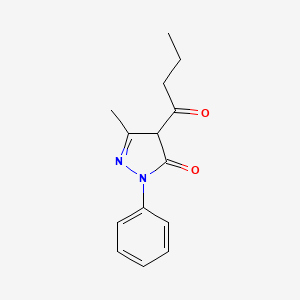
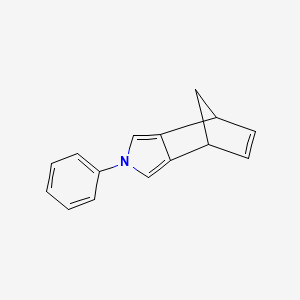
![2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925673.png)
